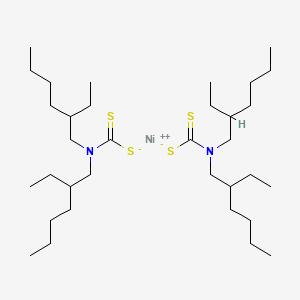

Nickel di-2-ethylhexyldithiocarbamate

Description

Academic Significance of Transition Metal Dithiocarbamate (B8719985) Complexes

The academic importance of transition metal dithiocarbamate complexes stems from several key features. Their diverse coordination chemistry allows for the stabilization of metals in various oxidation states, sometimes leading to unusual electronic configurations. researchgate.net The study of their molecular and electronic structures provides fundamental insights into coordination chemistry, including ligand field theory and the nature of metal-ligand bonding. Furthermore, these complexes often exhibit interesting electrochemical and spectroscopic properties, making them valuable subjects for physical inorganic chemistry research. Their applications are widespread, ranging from roles as vulcanization accelerators in the rubber industry to their use as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.netresearchgate.netchalcogen.ro

Research Trajectory and Evolution of Nickel Dithiocarbamate Chemistry

The study of nickel dithiocarbamate chemistry has evolved significantly over the decades. Early research focused on the synthesis and basic characterization of simple, symmetrically substituted complexes. These studies established the common square planar geometry for Ni(II) dithiocarbamates. Subsequent research delved into more complex systems, including unsymmetrically substituted and heteroleptic complexes, where the nickel center is coordinated to different ligands. nasa.gov Advanced analytical techniques, such as single-crystal X-ray diffraction, have provided detailed structural information, revealing subtle distortions from ideal geometries and the influence of steric and electronic effects of the substituents. core.ac.ukresearchgate.net More recently, the focus has shifted towards the application of these complexes in materials science, particularly as precursors for the controlled synthesis of nickel sulfide nanomaterials with specific phases and morphologies. rsc.org

Scope and Strategic Research Objectives Pertaining to Nickel di-2-ethylhexyldithiocarbamate

Current research on Nickel di-2-ethylhexyldithiocarbamate is driven by several strategic objectives. A primary goal is to understand how the bulky and flexible 2-ethylhexyl groups influence the compound's structure, solubility, and reactivity compared to complexes with smaller alkyl groups. Researchers are particularly interested in its potential as a single-source precursor for nickel sulfide nanoparticles, where the nature of the organic ligand can control the size, shape, and crystalline phase of the resulting nanomaterial. rsc.org Another key objective is the thorough characterization of its spectroscopic and electrochemical properties to build a comprehensive understanding of its electronic structure. The large alkyl chains in the di-2-ethylhexyl moiety are expected to enhance its solubility in nonpolar organic solvents, which could be advantageous for solution-based processing and applications.

Due to the limited availability of specific research data for Nickel di-2-ethylhexyldithiocarbamate in the public domain, a detailed presentation of its specific research findings with extensive data tables is not currently possible. The following table provides a generalized overview of typical characterization data for nickel bis(dithiocarbamate) complexes, which would be analogous to the expected data for the di-2-ethylhexyl derivative.

| Property | Typical Observation for Nickel Bis(dithiocarbamate)s |

| Appearance | Greenish solid |

| Coordination Geometry | Distorted square planar |

| IR Spectroscopy (cm⁻¹) | ν(C-N): ~1500, ν(C-S): ~1000 |

| UV-Vis Spectroscopy (nm) | π-π* transitions, d-d transitions |

| ¹H NMR Spectroscopy | Signals corresponding to the alkyl protons |

| ¹³C NMR Spectroscopy | Signal for the NCS₂ carbon around 200 ppm |

Further experimental investigation is required to populate a similar table with specific data for Nickel di-2-ethylhexyldithiocarbamate.

Structure

3D Structure of Parent

Properties

CAS No. |

14428-08-1 |

|---|---|

Molecular Formula |

C34H68N2NiS4 |

Molecular Weight |

691.9 g/mol |

IUPAC Name |

N,N-bis(2-ethylhexyl)carbamodithioate;nickel(2+) |

InChI |

InChI=1S/2C17H35NS2.Ni/c2*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h2*15-16H,5-14H2,1-4H3,(H,19,20);/q;;+2/p-2 |

InChI Key |

GJAIWWXDQOUKDC-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Ni+2] |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Engineering for Nickel Di 2 Ethylhexyldithiocarbamate

Diverse Synthetic Pathways and Reaction Conditions for Nickel di-2-ethylhexyldithiocarbamate

The synthesis of nickel di-2-ethylhexyldithiocarbamate is typically achieved through a two-step process: the formation of the di-2-ethylhexyldithiocarbamate ligand, followed by its complexation with a nickel(II) salt. This approach allows for variations in reaction conditions to optimize yield and purity.

Amine and Carbon Disulfide Reactivity in Ligand Synthesis

The di-2-ethylhexyldithiocarbamate anion is synthesized by the reaction of di-2-ethylhexylamine with carbon disulfide. This reaction is characteristic of secondary amines with carbon disulfide and is generally carried out in the presence of a base to deprotonate the initially formed dithiocarbamic acid, yielding the more stable dithiocarbamate (B8719985) salt.

A common and effective method involves the use of sodium hydroxide (B78521) as the base. In a typical procedure, di-2-ethylhexylamine is reacted with carbon disulfide in a suitable solvent, and an aqueous solution of sodium hydroxide is added to facilitate the formation of sodium di-2-ethylhexyldithiocarbamate. The general reaction is as follows:

(CH₃CH₂CH₂CH₂(CH₃CH₂)CHCH₂)₂NH + CS₂ + NaOH → (CH₃CH₂CH₂CH₂(CH₃CH₂)CHCH₂)₂NCSSNa + H₂O

The choice of solvent and reaction temperature can influence the reaction rate and the purity of the resulting dithiocarbamate salt. The reaction is often performed at low temperatures to control its exothermic nature.

Metal Complexation Strategies and Optimisation of Reaction Parameters

Once the sodium di-2-ethylhexyldithiocarbamate ligand is prepared, it is reacted with a nickel(II) salt, typically nickel(II) chloride hexahydrate, in a metathesis reaction to form the desired nickel di-2-ethylhexyldithiocarbamate complex. The reaction involves the displacement of the chloride ions from the nickel salt by the dithiocarbamate ligands.

The general equation for the complexation reaction is:

2 (CH₃CH₂CH₂CH₂(CH₃CH₂)CHCH₂)₂NCSSNa + NiCl₂·6H₂O → Ni[S₂CN(CH₂CH(CH₂CH₃)CH₂CH₂CH₃)₂]₂ + 2 NaCl + 6 H₂O

The nickel di-2-ethylhexyldithiocarbamate complex is typically a green solid. The optimization of reaction parameters is crucial for achieving a high yield and purity of the final product. Key parameters that are often optimized include:

Solvent: A variety of solvents can be used for the complexation reaction, with the choice often depending on the solubility of the reactants and the final product.

Temperature: The reaction is generally carried out at room temperature or with gentle heating.

Stoichiometry: A 2:1 molar ratio of the dithiocarbamate ligand to the nickel(II) salt is used to ensure the formation of the bis(dithiocarbamate) complex.

Reaction Time: The reaction time can vary depending on the specific conditions but is typically allowed to proceed for a few hours to ensure complete reaction.

Purification: The crude product is often purified by recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts.

| Parameter | Typical Condition | Purpose |

| Ligand Synthesis | ||

| Reactants | Di-2-ethylhexylamine, Carbon Disulfide, Sodium Hydroxide | Formation of sodium di-2-ethylhexyldithiocarbamate |

| Solvent | Ethanol/Water or other suitable organic solvents | To dissolve reactants and facilitate the reaction |

| Temperature | 0-10 °C (initially) | To control the exothermic reaction |

| Complexation | ||

| Reactants | Sodium di-2-ethylhexyldithiocarbamate, Nickel(II) Chloride Hexahydrate | Formation of the nickel complex |

| Solvent | Water, Ethanol, or a mixture | To dissolve reactants and precipitate the product |

| Temperature | Room temperature or gentle heating | To promote the complexation reaction |

| Molar Ratio (Ligand:Metal) | 2:1 | To form the bis(dithiocarbamate) complex |

| Purification | Recrystallization | To obtain a pure product |

Mechanistic Investigations of Complex Formation and Ligand Reactivity

The formation of nickel di-2-ethylhexyldithiocarbamate in solution is a ligand substitution reaction. The mechanism of complex formation for nickel(II) ions with dithiocarbamate ligands generally proceeds through a dissociative or interchange mechanism. In a solvent like water or ethanol, the nickel(II) ion exists as a solvated species, [Ni(solvent)₆]²⁺. The complex formation involves the stepwise replacement of the solvent molecules by the dithiocarbamate ligands.

The large steric bulk of the di-2-ethylhexyl groups on the dithiocarbamate ligand can influence the rate of complex formation. Steric hindrance can slow down the substitution process compared to less bulky dithiocarbamate ligands. The electronic properties of the dithiocarbamate ligand, specifically the electron-donating ability of the sulfur atoms, play a crucial role in the stability of the resulting complex.

The reactivity of the di-2-ethylhexyldithiocarbamate ligand is centered around the electron-rich sulfur atoms, which are excellent nucleophiles and readily coordinate to metal ions. The nitrogen atom's lone pair of electrons are involved in delocalization within the N-C(S)S moiety, which imparts partial double bond character to the C-N bond and influences the electronic structure and reactivity of the ligand.

Rational Design and Synthesis of Modified di-2-ethylhexyldithiocarbamate Ligands for Nickel Coordination

The rational design of modified di-2-ethylhexyldithiocarbamate ligands allows for the fine-tuning of the properties of the resulting nickel complexes. By introducing functional groups into the 2-ethylhexyl chains, it is possible to alter characteristics such as solubility, electronic properties, and steric hindrance.

The synthesis of modified ligands typically starts with a modified di-2-ethylhexylamine precursor. For example, functional groups such as hydroxyl, ether, or ester groups could be incorporated into the alkyl chains of the amine. This modified amine is then reacted with carbon disulfide and a base to form the functionalized dithiocarbamate ligand, which can then be complexed with nickel(II).

Advanced Structural Elucidation and Coordination Chemistry of Nickel Di 2 Ethylhexyldithiocarbamate

Crystallographic Analysis of Solid-State Structures

The solid-state structure of Nickel di-2-ethylhexyldithiocarbamate is anticipated to share fundamental characteristics with other nickel(II) bis(dithiocarbamate) complexes, which have been extensively studied.

Detailed Investigation of Coordination Geometry and Bond Parameters in Nickel di-2-ethylhexyldithiocarbamate

Nickel di-2-ethylhexyldithiocarbamate is expected to adopt a square planar coordination geometry around the central nickel(II) ion. This is a characteristic feature of nickel(II) complexes with dithiocarbamate (B8719985) ligands, resulting in a diamagnetic, low-spin d⁸ configuration. The nickel atom would be coordinated to the four sulfur atoms of the two bidentate di-2-ethylhexyldithiocarbamate ligands.

Based on data from analogous structures, such as Nickel bis(diethyldithiocarbamate), the Ni-S bond lengths are expected to be in the range of 2.20 to 2.22 Å. The S-Ni-S bite angle within the chelate ring is typically around 79°, while the S-Ni-S angle between the two ligands is approximately 180°, consistent with a square planar geometry. The C-N bond within the dithiocarbamate ligand is expected to have a length of about 1.33 Å, indicating significant double bond character due to resonance. This partial double bond character contributes to the planarity of the NiS₂C core.

Table 1: Representative Bond Parameters in Analogous Nickel(II) Bis(dithiocarbamate) Complexes

| Compound | Ni-S Bond Length (Å) | S-Ni-S Bite Angle (°) | C-N Bond Length (Å) |

|---|---|---|---|

| Nickel bis(diethyldithiocarbamate) | 2.20 - 2.22 | ~79 | ~1.33 |

| Nickel bis(dibutyldithiocarbamate) | 2.21 - 2.23 | ~78 | ~1.34 |

Supramolecular Interactions and Crystal Packing Motifs

The crystal packing of Nickel di-2-ethylhexyldithiocarbamate is likely to be influenced by various non-covalent interactions. A prevalent interaction in nickel dithiocarbamate complexes is the C-H···π interaction, where the hydrogen atoms from the alkyl chains interact with the π-system of the NiS₂C chelate ring of neighboring molecules. plu.edu These interactions play a crucial role in the formation of the supramolecular architecture. plu.edu

Polymorphism and Related Structural Transitions

Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed in some nickel(II) bis(dithiocarbamate) complexes. Different polymorphs can arise from variations in crystal packing, which can be influenced by factors such as the solvent of crystallization and temperature. While specific studies on the polymorphism of Nickel di-2-ethylhexyldithiocarbamate are not available, the conformational flexibility of the 2-ethylhexyl groups could potentially favor the formation of different polymorphic forms under varying crystallization conditions. These different forms would likely exhibit subtle differences in their physical properties.

Solution-Phase Structural Dynamics and Ligand Exchange Phenomena

In solution, square planar nickel(II) complexes, including dithiocarbamates, can exhibit dynamic behavior. Ligand exchange reactions are a key aspect of their solution chemistry. The rate of ligand exchange in these complexes is influenced by both the entering and leaving ligands, as well as the solvent.

For Nickel di-2-ethylhexyldithiocarbamate, ligand exchange would involve the substitution of one or both di-2-ethylhexyldithiocarbamate ligands by other coordinating species present in the solution. The mechanism of these reactions is typically associative, proceeding through a five-coordinate intermediate. The steric bulk of the 2-ethylhexyl groups might influence the rate of ligand exchange, potentially slowing it down compared to analogues with smaller alkyl substituents. NMR spectroscopy is a powerful technique for studying these dynamic processes in solution, allowing for the determination of exchange rates and the elucidation of reaction mechanisms.

Electron Density Distribution and Bonding Characteristics within the Coordination Sphere

The bonding in Nickel di-2-ethylhexyldithiocarbamate involves a combination of σ-donation from the sulfur lone pairs to the nickel(II) ion and π-back-donation from the filled d-orbitals of the nickel to the π-system of the dithiocarbamate ligand. This results in a delocalized electron system over the NiS₂C core.

Advanced Spectroscopic and Spectroelectrochemical Investigations of Nickel Di 2 Ethylhexyldithiocarbamate

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Ligand-Metal Coupling

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of Nickel di-2-ethylhexyldithiocarbamate. The spectra are characterized by several key vibrational modes that provide information on the coordination of the dithiocarbamate (B8719985) ligand to the nickel center. The dithiocarbamate ligands are confirmed to act as bidentate chelating agents. researchgate.net

A critical region in the infrared spectrum for dithiocarbamate complexes is between 1450 and 1550 cm⁻¹. The C-N stretching vibration, often referred to as the "thioureide" band, is found in this region. The high frequency of this band indicates a significant double-bond character, suggesting a major contribution from the resonance structure where a double bond exists between the carbon and nitrogen atoms. This delocalization of π-electrons across the S₂C-N fragment is a hallmark of dithiocarbamate complexes.

The position of the C-S stretching vibration, typically observed in the 950-1050 cm⁻¹ range, is also diagnostic. The presence of a single strong band in this region is indicative of a bidentate coordination mode where both sulfur atoms are bonded to the nickel center, resulting in a four-membered chelate ring.

In the far-infrared region, vibrations corresponding to the Nickel-Sulfur (Ni-S) bonds are observed. These bands, usually found between 300 and 400 cm⁻¹, are direct probes of the ligand-metal coupling and provide evidence for the coordination of the sulfur atoms to the nickel ion.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| ν(C=N) (Thioureide) | 1450 - 1550 | Indicates significant C-N double bond character and electron delocalization. Confirms bidentate chelation. |

| ν(C-S) | 950 - 1050 | A single sharp band suggests symmetric bidentate coordination of the ligand. |

| ν(Ni-S) | 300 - 400 | Direct evidence of the metal-ligand bond and coordination of sulfur to the nickel center. |

Electronic Spectroscopy (UV-Vis, CD) for d-d Transitions and Charge Transfer Phenomena

The electronic absorption spectrum of Nickel di-2-ethylhexyldithiocarbamate, which has a square-planar geometry around the Ni(II) center, is dominated by intense charge-transfer bands. researchgate.net These transitions can obscure the weaker d-d transitions. The spectra are typically recorded in organic solvents and show several distinct absorption bands.

The most intense bands, usually observed in the ultraviolet region, are assigned to intra-ligand π-π* transitions within the dithiocarbamate moiety.

In the visible region, intense bands are attributed to ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. For nickel dithiocarbamates, transitions involving the sulfur p-orbitals and the nickel d-orbitals are prominent. These intense absorptions are responsible for the characteristic color of the complex. elsevierpure.com

The weaker bands corresponding to d-d transitions are often observed as shoulders on the more intense charge-transfer bands. For a low-spin, d⁸ square-planar Ni(II) complex, these transitions occur between the filled d-orbitals and the empty d(x²-y²) orbital. One of the most commonly identified d-d transitions in analogous square-planar nickel complexes is the ¹A₁g → ¹B₁g transition.

| Transition Type | Typical Wavelength Range (nm) | Assignment |

| Intra-ligand | < 300 | π → π* transitions within the S₂C-N moiety of the ligand. |

| Charge Transfer (LMCT/MLCT) | 300 - 500 | Transitions between sulfur-based ligand orbitals and nickel d-orbitals. researchgate.net |

| d-d Transition | 500 - 650 | Weaker absorptions corresponding to transitions between nickel's d-orbitals, often seen as shoulders. elsevierpure.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution-State Structure and Dynamics

As a square-planar d⁸ complex, Nickel di-2-ethylhexyldithiocarbamate is diamagnetic and therefore amenable to study by Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR provide detailed information about the structure of the organic ligand framework in solution.

In the ¹H NMR spectrum, the protons of the 2-ethylhexyl groups will exhibit characteristic chemical shifts and coupling patterns. The signals for the methylene (B1212753) and methyl protons can be assigned based on their multiplicity and integration.

The ¹³C NMR spectrum is particularly informative. In addition to the signals for the carbons of the 2-ethylhexyl groups, a key diagnostic signal is that of the thioureide carbon (N-CS₂). This carbon is significantly deshielded and its chemical shift appears far downfield, typically around 200 ppm in related Ni(II) dithiocarbamate complexes. researchgate.net This downfield shift is consistent with the significant double-bond character of the C-N bond, as also indicated by FTIR spectroscopy. The equivalence of the signals for the two ligand molecules in the NMR spectra confirms the symmetric, square-planar structure of the complex in solution.

| Nucleus | Group | Typical Chemical Shift (ppm) | Significance |

| ¹H | Alkyl Protons (CH, CH₂, CH₃) | 0.8 - 4.0 | Confirms the structure and integrity of the 2-ethylhexyl ligand chains. |

| ¹³C | Alkyl Carbons (CH, CH₂, CH₃) | 10 - 70 | Provides a carbon map of the organic ligand framework. |

| ¹³C | Thioureide Carbon (N-C S₂) | ~200 | A diagnostic signal confirming the dithiocarbamate structure and C-N double bond character. researchgate.net |

X-ray Absorption Spectroscopy (XAS) for Probing Local Electronic and Geometric Structure of the Nickel Center

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides precise information about the local coordination environment and electronic state of the nickel atom. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Ni K-edge XANES spectrum gives information on the oxidation state and coordination geometry. For square-planar Ni(II) complexes, the XANES spectrum often exhibits a distinct pre-edge feature, a weak 1s → 3d transition, and a prominent shoulder on the rising edge. This shoulder can be assigned to a 1s → 4p transition, which is characteristic of a non-centrosymmetric environment, consistent with a square-planar geometry. rsc.org

The EXAFS region provides quantitative information about the local atomic structure, including bond distances and coordination numbers. Analysis of the EXAFS data for analogous square-planar Ni(II) complexes with sulfur coordination reveals the precise Ni-S bond lengths. rsc.org These are typically found to be in the range of 2.20-2.22 Å, consistent with crystallographic data for similar compounds.

| XAS Technique | Information Obtained | Typical Findings for Ni(II) Dithiocarbamates |

| XANES | Oxidation state, coordination geometry | Confirms Ni(II) oxidation state; features consistent with square-planar geometry. rsc.org |

| EXAFS | Bond distances, coordination numbers | Ni-S bond length of approximately 2.20-2.22 Å; coordination number of 4 (four sulfur atoms). rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin-State Characterization (if applicable)

In its stable Ni(II) state, the square-planar Nickel di-2-ethylhexyldithiocarbamate complex is a low-spin d⁸ system with a total electron spin (S) of 0. As it has no unpaired electrons, it is diamagnetic and therefore EPR silent.

However, EPR spectroscopy becomes an essential tool for characterizing the complex if it undergoes redox processes. The one-electron oxidation of the Ni(II) complex yields a Ni(III) species. This Ni(III) ion is a d⁷ system, which is paramagnetic with S = 1/2, making it EPR active. Studies on related nickel complexes have shown that the electrochemically generated Ni(III) species exhibit a rhombic EPR spectrum at low temperatures. rsc.org The spectrum is characterized by three distinct g-values (e.g., g₁ = 2.193, g₂ = 2.080, g₃ = 2.006 for an analogous complex), which is typical for a low-spin d⁷ ion in a square-planar environment. rsc.org

Similarly, one-electron reduction can produce a paramagnetic Ni(I) species (d⁹, S=1/2), which can also be characterized by EPR. researchgate.net Thus, while the parent compound is EPR silent, the technique is invaluable for studying its redox-generated derivatives.

Coupled Spectroelectrochemical Techniques for Correlating Electronic Structure with Redox Processes

Spectroelectrochemistry combines electrochemical methods with spectroscopic measurements in situ, allowing for the direct observation of species generated at an electrode. This is particularly useful for studying the redox chemistry of Nickel di-2-ethylhexyldithiocarbamate.

Cyclic voltammetry (CV) studies on analogous nickel diethyldithiocarbamate (B1195824) complexes show a quasi-reversible or irreversible oxidation wave corresponding to the Ni(II) → Ni(III) process. metu.edu.trresearchgate.net By holding the electrode potential at a value sufficient to cause this oxidation, the changes in the electronic spectrum can be monitored using UV-Vis-NIR spectroscopy.

Upon oxidation, the original absorption bands of the Ni(II) complex decrease in intensity, while new bands corresponding to the Ni(III) species appear. metu.edu.tr For example, the formation of the Ni(III) state in a related complex is accompanied by the appearance of an intense LMCT band in the near-infrared (NIR) region (e.g., at 910 nm). rsc.org This spectroelectrochemical correlation provides definitive evidence that the observed redox process is metal-centered and allows for the full electronic characterization of the transient Ni(III) species. rsc.orgmetu.edu.tr These techniques have been crucial in demonstrating the formation of a Ni(III) complex as an intermediate during the electrochemical oxidation of Ni(II) dithiocarbamates. researchgate.netmetu.edu.tr

Theoretical and Computational Chemistry of Nickel Di 2 Ethylhexyldithiocarbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and spectroscopic properties of nickel dithiocarbamate (B8719985) complexes. These calculations provide a detailed understanding of the molecular orbitals and the nature of the metal-ligand bonding.

DFT studies on similar nickel(II) dithiocarbamate complexes reveal a distorted square planar geometry around the nickel center. researchgate.netresearchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to determine the electronic band gap. For a series of related Ni(II) dithiocarbamate complexes, the HOMO-LUMO energy gaps were found to be in the range of 1.7614 to 2.0137 eV. researchgate.net These calculations are instrumental in predicting the reactivity and kinetic stability of the molecule.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. elsevierpure.comnih.gov For instance, calculations on a comparable Ni(II) dimethyl-dithiocarbamate complex were performed to understand its light absorption properties. elsevierpure.com These theoretical spectra can be correlated with experimental UV-Vis spectra to assign electronic transitions, which are often a mix of ligand-centered π-π* transitions and metal-to-ligand charge transfer (MLCT) contributions. semanticscholar.org

The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps in identifying the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Nickel Dithiocarbamate Complexes

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Varies with ligand |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Varies with ligand |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability | 1.7 - 2.1 eV |

Ab Initio Methods for Fundamental Bonding Analyses and Reaction Pathway Modelling

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous framework for analyzing the fundamental bonding characteristics and modeling reaction pathways of Nickel di-2-ethylhexyldithiocarbamate.

These methods can be used to perform detailed analyses of the electron density distribution to characterize the nature of the chemical bonds within the molecule. For instance, Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses can elucidate the nature of intramolecular interactions, such as C-H···Ni interactions that can influence the coordination geometry and stability of the complex. researchgate.net While less common for routine calculations due to their computational cost, high-level ab initio methods are invaluable for benchmarking DFT results and for studying systems where electron correlation is particularly important. nih.gov

Reaction pathway modeling using ab initio methods can be employed to investigate the mechanisms of ligand exchange reactions or the thermal decomposition of the complex. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a deeper understanding of the kinetics and thermodynamics of these processes.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For Nickel di-2-ethylhexyldithiocarbamate, MD simulations can provide insights into its behavior in solution and the nature of its intermolecular interactions.

Furthermore, MD simulations can be used to investigate the aggregation behavior of the complex in non-polar solvents, a phenomenon relevant to its application as a lubricant additive. The simulations can help in understanding the driving forces for aggregation, such as van der Waals interactions between the long alkyl chains of the 2-ethylhexyl groups. Hirshfeld surface analysis, a method to visualize and quantify intermolecular interactions from crystallographic data, often complements computational studies by revealing that H···H contacts are among the most significant intermolecular interactions in related structures. researchgate.net

Computational Prediction and Design of Novel Nickel Dithiocarbamate Analogues

Computational chemistry plays a pivotal role in the rational design of novel nickel dithiocarbamate analogues with tailored properties. By systematically modifying the molecular structure in silico, it is possible to predict how these changes will affect the electronic, spectroscopic, and functional properties of the complex.

Computational methods also allow for the exploration of heteroleptic complexes, where the nickel center is coordinated to different types of ligands in addition to the dithiocarbamate. researchgate.net The properties of these mixed-ligand complexes can be predicted and optimized for desired functionalities. The design process can be guided by calculating global reactivity descriptors, which are derived from the HOMO and LUMO energies and provide a quantitative measure of the chemical reactivity of the designed molecules. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Nickel di-2-ethylhexyldithiocarbamate |

Applications in Materials Science: Precursor Chemistry and Advanced Materials Fabrication

Nickel di-2-ethylhexyldithiocarbamate as a Single-Source Precursor for Chemical Vapor Deposition (CVD) of Nickel-Containing Thin Films

Single-source precursors like nickel dithiocarbamates are advantageous for Chemical Vapor Deposition (CVD) as they simplify the delivery of constituent elements and can allow for lower deposition temperatures compared to multi-source processes. nasa.govacs.org The thermal decomposition of these complexes has been studied for the deposition of a range of nickel sulfide (B99878) thin films. nasa.gov

Deposition Kinetics and Growth Mechanisms of Nickel Sulfide Films

The thermal decomposition of nickel dithiocarbamate (B8719985) complexes is a key process in the formation of nickel sulfide films. Thermogravimetric analyses indicate that these homoleptic species decompose to yield 1:1 nickel sulfide phases under an inert atmosphere. nasa.gov The growth of various nickel sulfide phases is highly dependent on the processing conditions. nasa.gov For instance, thermolysis of nickel dithiocarbamates under flowing nitrogen typically produces hexagonal α-NiS as the major crystalline phase. nasa.gov The ability to form different stoichiometries, such as NiS, NiS₂, Ni₃S₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈, is a notable feature of the nickel-sulfur system. chalcogen.ro The single-source precursor approach provides a pathway to access these various phases by carefully controlling the deposition parameters. acs.org

Formation of Metallic Nickel Films via Thermal Decomposition

While nickel dithiocarbamate precursors are predominantly used for depositing nickel sulfide films due to the inherent sulfur in the ligand, modifying the decomposition atmosphere can shift the product stoichiometry towards more sulfur-deficient phases. nasa.govacs.org The use of a reducing atmosphere, such as a forming gas (e.g., 4% hydrogen in argon), during thermolysis facilitates the removal of sulfur. nasa.gov

Under these conditions, the thermal decomposition of nickel dithiocarbamates at temperatures between 300 °C and 450 °C leads to various sulfur-poor nickel sulfide phases. For example, millerite (β-NiS) can be formed at 300 °C, godlevskite (Ni₉S₈) at 325-350 °C, and heazlewoodite (Ni₃S₂) at 400-450 °C. nasa.gov Although the complete reduction to pure metallic nickel from dithiocarbamate precursors is not commonly reported, the formation of heazlewoodite (Ni₃S₂) represents a significant step in sulfur removal. For the direct CVD of high-purity metallic nickel films, other classes of precursors, such as nickel pyrrolide or nickelocene (B73246) complexes, are typically employed in conjunction with a hydrogen reductant. nih.govbath.ac.ukresearchgate.net

Influence of Precursor Structure on Film Morphology and Stoichiometry

The stoichiometry and crystalline phase of the resulting nickel sulfide films are primarily dictated by the processing conditions rather than the specific alkyl substituents on the dithiocarbamate ligand. nasa.gov Key parameters that control the final product include the decomposition temperature and the composition of the furnace atmosphere. nasa.gov This allows for phase engineering of the deposited material by tuning the CVD process parameters.

The following table summarizes the nickel sulfide phases obtained from the thermolysis of nickel dithiocarbamate precursors under different atmospheres and temperatures, as detailed in research by the NASA Glenn Research Center. nasa.gov

| Temperature | Atmosphere | Predominant Nickel Sulfide Phase(s) |

| 300 °C | Forming Gas (4% H₂ in Ar) | Millerite (β-NiS) |

| 325 °C | Forming Gas (4% H₂ in Ar) | Godlevskite (Ni₉S₈) |

| 350 °C | Forming Gas (4% H₂ in Ar) | Godlevskite (Ni₉S₈) |

| 400 °C | Forming Gas (4% H₂ in Ar) | Heazlewoodite (Ni₃S₂) |

| 450 °C | Forming Gas (4% H₂ in Ar) | Heazlewoodite (Ni₃S₂) |

| 300-450 °C | Nitrogen (N₂) | Hexagonal α-NiS |

Role in Atomic Layer Deposition (ALD) Processes for Nanoscale Material Engineering

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that relies on self-limiting, sequential surface reactions to grow materials with atomic-level precision. The choice of precursor is critical for a successful ALD process. A wide array of precursors has been explored for the ALD of nickel and nickel-containing films, including nickelocene, nickel acetylacetonates, and various nickel amidinate and aminoalkoxide complexes. arxiv.orgresearchgate.netsemanticscholar.orgresearchgate.net

However, there is a notable lack of research literature demonstrating the use of Nickel di-2-ethylhexyldithiocarbamate or other related nickel dithiocarbamate complexes as precursors in ALD processes. The thermal decomposition mechanism of dithiocarbamates, which is ideal for CVD and solution-based synthesis, may not be compatible with the self-limiting surface chemistry required for ALD. nasa.govrsc.org Therefore, this class of compounds is not considered a mainstream precursor for ALD applications in nanoscale material engineering.

Utilization in Solution-Based Synthesis of Nickel Nanoparticles and Nanostructures

Nickel dithiocarbamate complexes, including the iso-butyl derivative, have proven to be effective single-source precursors for the solution-based synthesis of nickel sulfide nanoparticles. rsc.org By heating the precursor in a high-boiling point solvent like oleylamine (B85491), controlled decomposition occurs, leading to the nucleation and growth of nanoparticles. rsc.org This method offers a straightforward approach to producing crystalline nickel sulfide nanostructures with tunable properties. chalcogen.rorsc.org

Controlled Synthesis of Nanoparticle Size, Shape, and Phase

The phase and size of nickel sulfide nanoparticles synthesized from nickel dithiocarbamate precursors can be precisely controlled by manipulating the reaction temperature and precursor concentration. chalcogen.rorsc.org

Effect of Temperature: The crystalline phase of the resulting nickel sulfide is highly dependent on the decomposition temperature. For example, using nickel bis(di-isobutyldithiocarbamate), pure α-NiS is formed at low temperatures (150 °C). As the temperature is increased, increasing amounts of β-NiS are produced, and at 280 °C, pure β-NiS is obtained. rsc.org

Effect of Concentration: The precursor concentration also plays a significant role in determining both the particle size and, in some cases, the phase. At a constant temperature of 180 °C, the decomposition of nickel bis(di-isobutyldithiocarbamate) consistently yields pure α-NiS across a range of concentrations (5–50 mM). However, the average particle size increases with higher concentrations, growing from approximately 100 nm at low concentrations to 150 nm at higher concentrations. rsc.org

Furthermore, the addition of other reagents can influence the final product. The introduction of tetra-iso-butyl thiuram disulfide to the reaction mixture has been shown to stabilize the metastable α-NiS phase at higher temperatures (230 °C and above). rsc.org At lower temperatures and varying concentrations with this additive, mixtures of α-NiS and Ni₃S₄, or even NiS₂, can be formed. rsc.org

The table below illustrates the phase and size control achieved through the decomposition of a nickel bis(dithiocarbamate) precursor under various conditions. rsc.org

| Temperature | Precursor Concentration | Additive | Resulting Phase(s) | Average Particle Size |

| 150 °C | 5 mM | None | α-NiS | Not Specified |

| 180 °C | 5 mM | None | α-NiS | ~100 nm |

| 180 °C | 50 mM | None | α-NiS | ~150 nm |

| 280 °C | 5 mM | None | β-NiS | Not Specified |

| 150-180 °C | 5 mM | (ⁱBu₂NCS₂)₂ | α-NiS and Ni₃S₄ | Not Specified |

| 150-180 °C | 20 mM | (ⁱBu₂NCS₂)₂ | NiS₂ | Not Specified |

Investigation of Nucleation and Growth Mechanisms in Colloidal Routes

The use of single-source precursors like nickel di-2-ethylhexyldithiocarbamate in colloidal synthesis offers a powerful method for fabricating advanced nanomaterials. Understanding the nucleation and growth mechanisms during this process is crucial for controlling the size, shape, and crystalline phase of the resulting nanoparticles, which in turn dictates their material properties and applications. The thermal decomposition of nickel bis(dithiocarbamate) complexes in a coordinating solvent is a common and effective colloidal route for the synthesis of nickel sulfide (NiS) nanocrystals.

The nucleation and growth of nanoparticles from a single-source precursor is a complex process influenced by several key reaction parameters. The decomposition of the nickel di-2-ethylhexyldithiocarbamate precursor initiates the release of nickel and sulfur species into the reaction medium. These species then supersaturate the solution, leading to the nucleation of small clusters. Subsequent growth of these nuclei occurs through the addition of more monomeric species from the solution or through Ostwald ripening, where larger particles grow at the expense of smaller ones. The choice of capping agents and solvents also plays a significant role in mediating the growth process and preventing aggregation of the nanoparticles. core.ac.uk

Detailed studies on analogous nickel bis(dithiocarbamate) systems have provided significant insights into the factors governing the final nanoparticle characteristics. The reaction temperature and the concentration of the precursor are two of the most critical parameters that can be tuned to control the outcome of the synthesis.

Influence of Reaction Temperature

The reaction temperature directly impacts the decomposition rate of the precursor and the subsequent nucleation and growth kinetics. Research on the decomposition of a similar precursor, the isobutyl derivative [Ni(S2CNiBu2)2], in oleylamine has demonstrated a clear temperature dependence on the crystalline phase of the resulting nickel sulfide nanoparticles. rsc.org At lower temperatures, typically around 150 °C, the reaction favors the formation of the hexagonal α-NiS phase. As the temperature is increased, a gradual transition to the rhombohedral β-NiS phase is observed, with pure β-NiS being formed at 280 °C. rsc.org This temperature-dependent phase control is a critical aspect of tuning the material's properties for specific applications.

Influence of Precursor Concentration

The concentration of the nickel di-2-ethylhexyldithiocarbamate precursor also plays a pivotal role in determining the size and morphology of the resulting nanoparticles. Studies have shown that while the crystalline phase may remain consistent across a range of concentrations at a fixed temperature, the particle size can vary significantly. rsc.org For instance, in the synthesis of α-NiS at 180 °C, lower precursor concentrations (around 5 mM) yielded average particle sizes of approximately 100 nm. rsc.org Increasing the concentration led to a corresponding increase in particle size, reaching up to 150 nm at higher concentrations. rsc.org This effect is attributed to the higher monomer concentration available for particle growth at increased precursor levels.

The interplay between precursor concentration and the presence of other chemical species can also lead to the formation of different nickel sulfide phases. For example, at low temperatures (150–180 °C) and a concentration of 5 mM, mixtures of α-NiS and Ni3S4 can be produced. rsc.org Further increasing the concentration can even lead to the formation of other metastable phases like NiS2. rsc.org

The following interactive table summarizes the influence of reaction conditions on the resulting nickel sulfide nanoparticle characteristics based on findings from related nickel dithiocarbamate precursors. rsc.org

| Reaction Temperature (°C) | Precursor Concentration (mM) | Resulting Phase(s) | Average Particle Size (nm) |

| 150 | 5 | α-NiS | Not specified |

| 180 | 5 | α-NiS | ~100 |

| 180 | >5 | α-NiS | ~150 |

| 230 | 5 | α-NiS | Not specified |

| 280 | 5 | β-NiS | Not specified |

| 150-180 | 5 | α-NiS and Ni3S4 | Not specified |

| Not specified | 20 | NiS2 | Not specified |

Catalytic Applications of Nickel Di 2 Ethylhexyldithiocarbamate

Homogeneous and Heterogeneous Catalysis in Organic Transformations

A thorough search of academic and research databases yielded no specific studies on the application of Nickel di-2-ethylhexyldithiocarbamate as either a homogeneous or heterogeneous catalyst in organic transformations. While nickel complexes, in general, are widely used in this field, the catalytic properties of this specific dithiocarbamate (B8719985) complex remain uncharacterized in the available literature.

There are no published studies that elucidate the mechanistic pathways of catalytic cycles involving Nickel di-2-ethylhexyldithiocarbamate. Research on nickel-catalyzed carbon-carbon bond formation and CO2 hydrogenation typically involves other nickel complexes with phosphine, N-heterocyclic carbene, or other ligand systems. Consequently, no data exists on the specific intermediates, transition states, or kinetic profiles for catalytic cycles that would involve Nickel di-2-ethylhexyldithiocarbamate.

In the absence of any reported catalytic activity for Nickel di-2-ethylhexyldithiocarbamate in organic transformations, there are no corresponding studies on its substrate scope or selectivity. Such investigations are contingent on the initial discovery of a catalytic application, which has not been documented for this compound.

Electrocatalytic Applications (e.g., Oxygen Evolution/Reduction Reactions, Hydrogen Evolution Reaction)

Electrochemical Behavior and Non Biological Sensing Applications

Cyclic Voltammetry and Chronoamperometry for Redox Characterization

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the redox behavior of chemical species. For nickel dithiocarbamate (B8719985) complexes, these methods are instrumental in characterizing the electron transfer processes involving the central nickel atom.

Studies on analogous compounds, such as nickel diethyldithiocarbamate (B1195824), have revealed well-defined redox waves in their cyclic voltammograms. researchgate.netresearchgate.net These voltammograms typically display processes corresponding to the oxidation and reduction of the nickel center, often involving the Ni(II)/Ni(III) and Ni(III)/Ni(IV) redox couples. auburn.edu The precise potentials at which these redox events occur are influenced by factors such as the solvent, the supporting electrolyte, and the specific dithiocarbamate ligand. researchgate.net

Electron Transfer Mechanisms and Redox Potentials of Nickel di-2-ethylhexyldithiocarbamate

The electron transfer mechanisms for nickel dithiocarbamate complexes are often complex and can involve multiple steps. The oxidation of the Ni(II) complex may proceed through a one-electron transfer to form a Ni(III) species, which can sometimes be followed by a second one-electron transfer to yield a Ni(IV) species. auburn.edu The stability of these higher oxidation states is highly dependent on the coordination environment and the nature of the dithiocarbamate ligand.

The redox potentials are a key parameter characterizing the electrochemical behavior. For nickel dithiocarbamate complexes, the potentials are sensitive to the electron-donating or withdrawing nature of the substituents on the dithiocarbamate ligand. While specific redox potential values for Nickel di-2-ethylhexyldithiocarbamate are not documented in the searched literature, it is expected that the bulky 2-ethylhexyl groups would influence the electronic properties and steric environment of the nickel center, thereby affecting its redox potentials compared to simpler analogues like the diethyl derivative.

The general redox processes for a generic nickel bis(dithiocarbamate) complex, Ni(R₂dtc)₂, can be represented as:

Ni(II)(R₂dtc)₂ ⇌ Ni(III)(R₂dtc)₂⁺ + e⁻ Ni(III)(R₂dtc)₂⁺ ⇌ Ni(IV)(R₂dtc)₂²⁺ + e⁻

Fabrication and Performance of Modified Electrodes for Non-Biological Analyte Detection

The unique electrochemical properties of nickel complexes make them attractive candidates for the development of chemical sensors. Modified electrodes, where a specific chemical compound is immobilized on the electrode surface, can offer enhanced sensitivity and selectivity for the detection of target analytes.

Electrode Surface Modification Strategies

While there is a lack of specific reports on the use of Nickel di-2-ethylhexyldithiocarbamate for electrode modification, general strategies for immobilizing similar metal complexes onto electrode surfaces can be considered. These methods include:

Adsorption: Simple physical adsorption of the complex onto the electrode surface.

Entrapment in a polymer matrix: Incorporating the complex within a polymeric film deposited on the electrode.

Covalent bonding: Chemically attaching the complex to the electrode surface through functional groups.

Dispersion in a composite material: Mixing the complex with conductive materials like carbon nanotubes or graphene to form a composite electrode.

The choice of modification strategy would depend on the desired stability, sensitivity, and reproducibility of the sensor.

Sensing Mechanisms and Selectivity towards Specific Chemical Species

The sensing mechanism of a modified electrode typically relies on the electrochemical interaction between the immobilized complex and the target analyte. For a nickel dithiocarbamate-modified electrode, this could involve the catalysis of the analyte's oxidation or reduction at the nickel center. The change in the electrochemical signal (e.g., current or potential) upon interaction with the analyte would then be proportional to its concentration.

The selectivity of such a sensor is crucial and is determined by the specific chemical and electronic properties of the immobilized complex. While no specific non-biological analytes have been reported to be detected using Nickel di-2-ethylhexyldithiocarbamate, dithiocarbamate complexes, in general, are known to have a strong affinity for heavy metal ions. asianpubs.org Therefore, a sensor based on this compound could potentially be developed for the detection of environmentally relevant metal ions. The selectivity would be governed by the coordination chemistry between the nickel complex and the target metal ion.

Further research is needed to explore the practical applications of Nickel di-2-ethylhexyldithiocarbamate in the field of non-biological chemical sensing.

Thermal Decomposition Pathways and Kinetic Analysis of Nickel Di 2 Ethylhexyldithiocarbamate

Elucidation of Thermal Decomposition Mechanisms and Intermediates

The thermal decomposition of nickel dithiocarbamate (B8719985) complexes is a complex process that involves the breaking of chemical bonds and the formation of various gaseous and solid products. The specific pathways and intermediates can be influenced by the nature of the alkyl substituents on the dithiocarbamate ligand.

Identification of Gaseous and Solid Decomposition Products

Solid Products:

Thermogravimetric analyses of homoleptic nickel dithiocarbamate species under an inert atmosphere are consistent with the production of 1:1 nickel sulfide (B99878) phases. nasa.gov The specific phase of nickel sulfide formed is highly dependent on the processing conditions, particularly the atmosphere and temperature.

Under a flowing nitrogen atmosphere, thermolysis of nickel dithiocarbamates typically yields hexagonal or α-NiS as the major phase. nasa.gov However, when the decomposition is carried out in a forming gas atmosphere (4% H₂ in Argon), a sequence of nickel sulfide phases can be observed with increasing temperature. For instance, at 300°C, millerite (β-NiS) is formed, which transforms to godlevskite (Ni₉S₈) at 325 and 350°C, and finally to heazlewoodite (Ni₃S₂) at 400 and 450°C. nasa.gov The presence of hydrogen in the forming gas facilitates the removal of sulfur. nasa.gov

Crucially, the exclusion of oxygen is necessary to obtain pure nickel sulfide phases. If oxygen is present, the decomposition will result in the formation of nickel oxide and, at higher temperatures (around 450°C), nickel sulfate. nasa.gov

Gaseous Products:

Table 1: Solid Decomposition Products of Nickel Dithiocarbamates Under Various Conditions

| Atmosphere | Temperature Range (°C) | Major Solid Products Identified |

| Nitrogen (flowing) | 300 - 450 | α-NiS (hexagonal) |

| Forming Gas (4% H₂ in Ar) | 300 | β-NiS (millerite) |

| 325 - 350 | Ni₉S₈ (godlevskite) | |

| 400 - 450 | Ni₃S₂ (heazlewoodite) | |

| Air / Oxygen Presence | > 300 | Nickel Oxide (NiO) |

| ~450 | Nickel Sulfate (NiSO₄) |

This table is based on data for various nickel dithiocarbamate complexes as specific data for the di-2-ethylhexyl derivative is not available. nasa.gov

In-Situ Monitoring Techniques for Reaction Pathway Studies (e.g., TG-MS, TG-FTIR)

To gain a deeper understanding of the decomposition pathways and identify transient intermediates, in-situ monitoring techniques are invaluable. Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) allows for the real-time analysis of gaseous products evolved during heating.

TG-MS (Thermogravimetry-Mass Spectrometry): This technique provides information on the mass-to-charge ratio of the evolved gases, enabling the identification of the chemical composition of the decomposition products as a function of temperature.

TG-FTIR (Thermogravimetry-Fourier-Transform Infrared Spectroscopy): This method identifies the functional groups present in the evolved gases by their characteristic infrared absorption frequencies, offering complementary information to TG-MS.

While specific TG-MS or TG-FTIR studies on nickel di-2-ethylhexyldithiocarbamate are not prominent in the literature, the application of these techniques to other metal dithiocarbamates and related nickel complexes demonstrates their power in elucidating decomposition mechanisms. For instance, in the study of bis-(dimethylglyoximato) nickel(II), TG-DSC-FTIR-MS was used to identify gaseous products such as H₂O, NH₃, N₂O, CO, and HCN. mdpi.com Such techniques would be instrumental in identifying the specific fragmentation patterns of the 2-ethylhexyl groups and the dithiocarbamate core in the title compound.

Kinetic Studies of Thermal Degradation Processes

The kinetic analysis of the thermal degradation of nickel dithiocarbamates provides crucial parameters such as activation energy (Ea), the pre-exponential factor (A), and the reaction model, which describe the rate and mechanism of the decomposition.

Studies on nickel diethyldithiocarbamate (B1195824) have shown that the main decomposition follows first-order kinetics. akjournals.com The activation energy for this process has been determined using various mathematical models. For some other nickel dithiocarbamate complexes, a reaction order of two has been suggested, indicating a bimolecular process that may involve intermolecular rearrangement. researchgate.net

The activation energy for the thermal decomposition of various transition metal dithiocarbamates can vary over a wide range, from approximately 34 to 188 kJ mol⁻¹. researchgate.net This variation is attributed to the influence of the central metal ion and the nature of the alkyl substituents on the ligand.

Table 2: Kinetic Parameters for the Thermal Decomposition of an Analogous Nickel Dithiocarbamate Complex

| Compound | Decomposition Temperature Range (°C) | Reaction Order | Activation Energy (Ea) (kJ/mol) |

| Nickel diethyldithiocarbamate | 290 - 390 | 1 | ~50-60 |

This table presents data for nickel diethyldithiocarbamate as a representative example, as specific kinetic data for nickel di-2-ethylhexyldithiocarbamate is not available in the cited literature. akjournals.com

Impact of Environmental Factors (e.g., Atmosphere, Heating Rate) on Decomposition Pathways

Environmental factors during thermal analysis play a significant role in dictating the decomposition pathways and the nature of the final products.

Atmosphere: As previously discussed, the composition of the atmosphere is a critical determinant of the solid residue. nasa.gov An inert atmosphere like nitrogen or argon is essential for the formation of nickel sulfides. nasa.gov A reducing atmosphere, such as forming gas, can lead to the formation of different nickel sulfide phases at varying temperatures due to the removal of sulfur. nasa.gov In contrast, the presence of an oxidizing atmosphere like air will lead to the formation of nickel oxide. nasa.gov Studies on other transition metal dithiocarbamates have shown that decomposition in a helium atmosphere can also yield metal sulfides. researchgate.net

Heating Rate: The heating rate employed during thermogravimetric analysis can influence the observed decomposition temperatures. Generally, an increase in the heating rate shifts the decomposition temperatures to higher values. This is a well-documented kinetic effect. While specific studies on the effect of heating rate on the decomposition of nickel di-2-ethylhexyldithiocarbamate are not available, this general trend is expected to hold true. The heating rate can also affect the resolution of consecutive decomposition steps. Slower heating rates are often used to better separate overlapping thermal events.

Conclusion and Future Research Directions

Synthesis and Characterization of Novel Dithiocarbamate (B8719985) Ligand Architectures for Nickel Complexation

The synthesis of nickel(II) dithiocarbamate complexes is a well-established area of coordination chemistry, valued for its straightforward procedures and the stability of the resulting compounds. nih.gov The general and most common method for preparing complexes such as Nickel di-2-ethylhexyldithiocarbamate is a one-pot synthesis. nih.gov This process typically involves the reaction of a secondary amine, in this case, di-2-ethylhexylamine, with carbon disulfide in the presence of a base like sodium hydroxide (B78521) to form the sodium salt of the dithiocarbamate ligand. nih.govresearchgate.net Subsequently, an aqueous solution of a nickel(II) salt, such as nickel(II) chloride hexahydrate, is added to the ligand solution. researchgate.netcore.ac.uk This results in the immediate precipitation of the brightly colored nickel(II) dithiocarbamate complex, which can then be collected by filtration. core.ac.uk

The characterization of these complexes is crucial for confirming their structure and purity. A variety of analytical techniques are employed for this purpose. nih.gov X-ray crystallography reveals that nickel(II) bis(dithiocarbamate) complexes typically exhibit a mononuclear structure with the central nickel(II) ion in a square planar coordination geometry. elsevierpure.comresearchgate.net The dithiocarbamate ligand acts as a bidentate chelating agent, coordinating to the nickel center through its two sulfur atoms. ijpsonline.comresearchgate.net The NiS₄ chromophore is essentially planar. researchgate.net

Spectroscopic methods provide further structural insights. researchgate.net Fourier-transform infrared (FTIR) spectroscopy is used to identify key vibrational modes. The C-N stretching vibration (thioureide band) typically appears in the 1467-1477 cm⁻¹ region, while the C-S stretching vibrations are observed around 1000 cm⁻¹. ijpsonline.comresearchgate.net The presence of a single, sharp C-S band is indicative of the bidentate coordination of the ligand. ijpsonline.com

Electronic or UV-Visible spectroscopy reveals absorptions characteristic of the complex's electronic structure. Nickel(II) dithiocarbamate complexes are known for their distinct colors, which arise from d-d electronic transitions and charge transfer bands. ijpsonline.comresearchgate.net These spectra typically show intense bands in the visible region, which are useful for both qualitative and quantitative analysis. ijiset.com

Table 1: Spectroscopic Data for Nickel(II) Dithiocarbamate Complexes

| Spectroscopic Technique | Characteristic Feature | Typical Wavenumber/Wavelength | Reference |

|---|---|---|---|

| FTIR | C-N stretching (thioureide) | 1467-1477 cm⁻¹ | ijpsonline.comresearchgate.net |

| FTIR | C-S stretching | ~1000 cm⁻¹ | ijpsonline.com |

| FTIR | M-S stretching | 423-431 cm⁻¹ | ijpsonline.com |

The concept of "novel ligand architectures" involves modifying the R groups on the nitrogen atom of the dithiocarbamate ligand (S₂CNR₂). For Nickel di-2-ethylhexyldithiocarbamate, the bulky and branched 2-ethylhexyl groups confer high solubility in nonpolar organic solvents and influence its thermal decomposition properties. By systematically altering these alkyl or aryl groups, researchers can fine-tune the steric and electronic properties of the resulting nickel complexes. This allows for the rational design of precursors with specific decomposition temperatures, solubilities, and chemical reactivities, tailored for particular applications in materials science.

Integration of Nickel di-2-ethylhexyldithiocarbamate into Advanced Functional Materials and Devices

A significant application of Nickel di-2-ethylhexyldithiocarbamate is its use as a single-source precursor (SSP) for the synthesis of nickel sulfide (B99878) (NiS) nanomaterials. core.ac.ukrsc.org Single-source precursors are advantageous because they contain all the necessary elements (in this case, nickel and sulfur) within a single molecule, which can simplify the synthesis of binary materials and offer better control over stoichiometry. researchgate.net

The synthesis of nickel sulfide nanoparticles is typically achieved through the thermolysis of the nickel dithiocarbamate complex in a high-boiling point solvent, such as oleylamine (B85491). rsc.org The decomposition of the precursor under these conditions leads to the formation of various crystalline phases of nickel sulfide. core.ac.uk Research has shown that the specific phase, size, and morphology of the resulting NiS nanoparticles can be precisely controlled by adjusting reaction parameters like temperature, precursor concentration, and the presence of capping agents. researchgate.netrsc.org

For instance, studies on the decomposition of nickel bis(di-iso-butyldithiocarbamate), a related complex, demonstrated a clear temperature dependence on the product phase. rsc.org At lower temperatures (e.g., 150 °C), pure α-NiS is formed, while increasing the temperature leads to the formation of β-NiS. rsc.org Similarly, precursor concentration can influence the outcome; at low concentrations, α-NiS is typically formed, but at higher concentrations, metastable phases like NiS₂ or mixed phases can appear. rsc.org

Table 2: Influence of Synthesis Conditions on Nickel Sulfide Nanoparticle Formation

| Parameter | Variation | Resulting NiS Phase(s) | Reference |

|---|---|---|---|

| Temperature | Low (~150-180 °C) | α-NiS | rsc.org |

| Temperature | High (~280 °C) | β-NiS | rsc.org |

| Concentration | Low (5 mM) | α-NiS | rsc.org |

The nickel sulfide nanomaterials produced from these precursors have unique optical, electronic, and catalytic properties that make them suitable for a range of advanced applications. researchgate.net These potential applications include roles in solar cells, sensors, environmental remediation, and as electrode materials for supercapacitors. researchgate.netresearchgate.net The ability to tune the properties of the nanomaterials by carefully selecting the precursor and decomposition conditions is a key area of ongoing research.

Development of Sustainable and Green Synthetic Routes for Complex Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The traditional synthesis of dithiocarbamates often involves the use of carbon disulfide, a volatile, flammable, and toxic solvent and reagent. nih.gov Developing more sustainable routes for the production of Nickel di-2-ethylhexyldithiocarbamate is an important research goal.

Green synthetic approaches focus on several key areas:

Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a primary objective. The synthesis of dithiocarbamate ligands and their subsequent complexation with metal ions can often be carried out in water or ethanol, which are considered greener solvents. nih.govsysrevpharm.org

Catalysis: The use of bases like sodium hydroxide is common to deprotonate the amine and catalyze the reaction. mdpi.com Optimizing the catalytic process to improve efficiency and reduce waste is a key aspect of green chemistry.

Atom Economy: The one-pot synthesis method for metal dithiocarbamates is generally efficient and has good atom economy, as most of the atoms from the reactants are incorporated into the final product. nih.gov Further improvements could focus on minimizing side reactions and simplifying purification steps to reduce solvent waste.

Energy Efficiency: Exploring synthetic methods that operate at ambient temperature and pressure can significantly reduce the energy consumption of the process. The formation of dithiocarbamate salts is often conducted at low temperatures to avoid decomposition, but the subsequent complexation reaction is typically rapid at room temperature. ijpsonline.com

While specific research on green routes for Nickel di-2-ethylhexyldithiocarbamate is not extensively documented, the general principles applied to other dithiocarbamate syntheses are directly applicable. The focus is on creating a process that is not only efficient and high-yielding but also safer for chemists and has a lower environmental impact.

Exploration of Advanced In-Situ Characterization Techniques for Reaction Monitoring and Mechanistic Insights

Understanding the mechanism and kinetics of the formation of Nickel di-2-ethylhexyldithiocarbamate is essential for optimizing its synthesis and controlling its properties. Advanced in-situ characterization techniques allow researchers to monitor the reaction as it occurs, providing valuable insights that are not available from the analysis of the final product alone.

Spectroscopic Techniques:

UV-Visible Spectroscopy: The formation of the colored nickel(II) dithiocarbamate complex can be monitored in real-time using UV-Vis spectroscopy. researchgate.net By tracking the increase in absorbance at the characteristic wavelength of the product, one can determine reaction rates and study the influence of variables such as pH, temperature, and reactant concentrations on the kinetics of complexation. researchgate.net

FTIR and NMR Spectroscopy: While more challenging to implement in-situ for precipitation reactions, specialized probes and flow cells can allow for the monitoring of key functional group changes via FTIR or the evolution of species via NMR, providing direct evidence of reaction intermediates and conversion rates.

Electrochemical Techniques:

Cyclic Voltammetry (CV): This technique is particularly useful for studying the redox behavior of metal complexes. researchgate.netresearchgate.net For nickel dithiocarbamates, CV can reveal information about the stability of different oxidation states (e.g., Ni(II), Ni(III), Ni(IV)) and how the solvent and ligand structure influence redox potentials. researchgate.net This information is crucial for understanding potential side reactions during synthesis and for applications where the complex's redox properties are important, such as in catalysis or energy storage. researchgate.netprinceton.edu Studies have shown that nickel(II) diethyldithiocarbamate (B1195824) can undergo a 2-electron oxidation at a single potential, a property that is highly dependent on the coordinating ability of the solvent. researchgate.net

By employing these advanced in-situ techniques, researchers can move beyond a "black box" understanding of the synthesis. This detailed mechanistic knowledge facilitates the rational design of improved synthetic protocols, enables better control over product purity and yield, and can lead to the discovery of new reactive intermediates and pathways.

Q & A

Q. What is the standard protocol for synthesizing Nickel di-2-ethylhexyldithiocarbamate, and what stoichiometric ratios are critical for optimal yield?

Methodological Answer: The synthesis involves reacting sodium di-2-ethylhexyldithiocarbamate (synthesized via carbon disulfide and 2-ethylhexylamine in alkaline medium) with nickel chloride hexahydrate in a 2:1 molar ratio. The reaction is carried out in ethanol under reflux for 4–6 hours. Stoichiometric precision is critical to avoid side products like nickel hydroxide; maintaining pH 8–9 ensures ligand stability. The product is purified via recrystallization from hot DMF/ethanol mixtures .

Q. Which spectroscopic techniques are essential for characterizing Nickel di-2-ethylhexyldithiocarbamate, and what key spectral signatures confirm its structure?

Methodological Answer: Use infrared (IR) spectroscopy to identify ν(C-S) and ν(C-N) stretches (1,450–1,490 cm⁻¹ and 950–1,000 cm⁻¹, respectively). Electronic spectra in DMF should show d-d transitions (~600–800 nm) consistent with square planar geometry. Conductivity measurements (<10 Ω⁻¹ cm² mol⁻¹ in DMF) confirm non-electrolytic behavior, ruling out ionic byproducts .

Q. What solvent systems are optimal for studying the solubility and stability of Nickel di-2-ethylhexyldithiocarbamate?

Methodological Answer: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal due to the compound’s low solubility in water. Stability tests under varying temperatures (25–60°C) and UV exposure should be conducted, with periodic UV-Vis monitoring (absorbance at 300–400 nm) to detect ligand degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability constants of Nickel di-2-ethylhexyldithiocarbamate across different studies?

Methodological Answer: Discrepancies often arise from pH variations or competing ligands. Use pH-metric titration under controlled ionic strength (e.g., 0.1 M KNO₃) to determine conditional stability constants. Validate with spectroscopic techniques (e.g., UV-Vis titration at λₘₐₓ ≈ 350 nm) to correlate metal-ligand binding with spectral shifts. Cross-reference with computational models (DFT) to predict stability under non-ideal conditions .

Q. What experimental strategies mitigate ligand degradation during the synthesis of Nickel di-2-ethylhexyldithiocarbamate under ambient conditions?

Methodological Answer: Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of dithiocarbamate ligands. Use anhydrous solvents and low temperatures (0–5°C) during ligand synthesis. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase to detect unreacted 2-ethylhexylamine or CS₂ .

Q. How can computational methods (e.g., DFT) validate the square planar geometry of Nickel di-2-ethylhexyldithiocarbamate observed experimentally?

Methodological Answer: Perform density functional theory (DFT) calculations using basis sets like LANL2DZ for nickel and 6-31G(d,p) for light atoms. Compare computed bond lengths (Ni-S ≈ 2.1–2.3 Å) and angles (S-Ni-S ≈ 90°) with crystallographic data. Simulate IR and electronic spectra to match experimental peaks, ensuring consistency in geometry predictions .

Q. What strategies address inconsistencies in magnetic susceptibility data for Nickel di-2-ethylhexyldithiocarbamate complexes?

Methodological Answer: Magnetic moments (μₑff ~ 0 BM) confirming diamagnetic behavior must be measured via Evans’ method in deuterated DMSO. Discrepancies may arise from paramagnetic impurities; repurify the compound via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1). Cross-check with EPR spectroscopy to detect trace radicals .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the catalytic activity of Nickel di-2-ethylhexyldithiocarbamate in cross-coupling reactions?

Methodological Answer: Use a model Suzuki-Miyaura reaction (aryl halide + phenylboronic acid). Optimize catalyst loading (0.5–5 mol%), base (K₂CO₃/NaOAc), and solvent (toluene/DMF). Monitor conversion via GC-MS or NMR. Compare turnover numbers (TON) with control reactions (no catalyst) to confirm efficacy. Characterize post-reaction catalysts via XPS to detect Ni(0) formation .

Q. What analytical approaches reconcile conflicting thermal stability data (TGA vs. DSC) for Nickel di-2-ethylhexyldithiocarbamate?

Methodological Answer: Simultaneous TGA-DSC under N₂ (10°C/min, 25–600°C) provides congruent data. Discrepancies in standalone TGA may arise from sample pan interactions. Confirm decomposition intermediates via evolved gas analysis (EGA-MS) and correlate with mass loss steps. Repeat tests with fresh samples to exclude moisture effects .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthesizing Nickel di-2-ethylhexyldithiocarbamate across laboratories?

Methodological Answer: Publish detailed protocols with exact molar ratios, solvent grades (e.g., HPLC-grade ethanol), and purification steps. Provide raw spectral data (e.g., IR, UV-Vis) in supplementary materials. Use IUPAC nomenclature consistently and report yields as mass percentages. Cross-validate with independent labs using shared precursor batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.